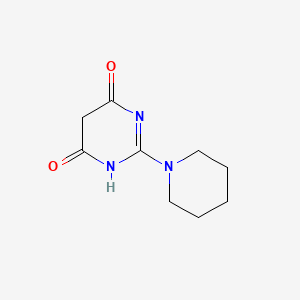

4,6(1H,5H)-Pyrimidinedione, 2-piperidino-

Description

Evolution and Significance of Pyrimidinedione Scaffolds in Medicinal Chemistry

The pyrimidinedione scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov This versatility has led to the development of a wide range of drugs with diverse therapeutic applications. The significance of the pyrimidinedione core stems from its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules like enzymes and receptors. rsc.org

Historically, the development of pyrimidinedione-based drugs has evolved from simple derivatives to more complex, fused heterocyclic systems. This evolution has been driven by the need for more potent and selective therapeutic agents. nih.gov Medicinal chemists have systematically modified the pyrimidinedione scaffold at various positions to optimize its pharmacological profile, leading to the discovery of compounds with anticancer, antiviral, antibacterial, and anti-inflammatory properties. juniperpublishers.comorientjchem.org The continual exploration of pyrimidinedione derivatives underscores their enduring importance in the quest for novel medicines. mdpi.com

Overview of the Pyrimidinedione Class and its Derivatives in Biological Research

Derivatives of the pyrimidinedione class have been extensively investigated for their broad spectrum of biological activities. juniperpublishers.com These compounds have shown therapeutic potential in a variety of disease areas. For instance, certain pyrimidinedione derivatives have been designed as inhibitors of dipeptidyl peptidase-4 (DPP-4), which are used in the treatment of type 2 diabetes. nih.gov Others have been explored as potent anticancer agents, targeting enzymes like poly(ADP-ribose) polymerase (PARP-1). rsc.org

The biological activity of pyrimidinedione derivatives is highly dependent on the nature and position of the substituents on the pyrimidine (B1678525) ring. The introduction of different functional groups can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. The wide range of pharmacological activities exhibited by this class of compounds makes them a subject of ongoing research and development in the pharmaceutical industry. juniperpublishers.comorientjchem.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

61280-19-1 |

|---|---|

Molecular Formula |

C9H13N3O2 |

Molecular Weight |

195.22 g/mol |

IUPAC Name |

2-piperidin-1-yl-1H-pyrimidine-4,6-dione |

InChI |

InChI=1S/C9H13N3O2/c13-7-6-8(14)11-9(10-7)12-4-2-1-3-5-12/h1-6H2,(H,10,11,13,14) |

InChI Key |

YMIMSTFOLJPCFD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=NC(=O)CC(=O)N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4,6 1h,5h Pyrimidinedione, 2 Piperidino and Its Analogues

Established Reaction Pathways for Pyrimidinedione Core Synthesis

The construction of the pyrimidinedione ring system is a well-documented field, with several robust methods available. These strategies typically involve the condensation of a three-carbon dielectrophile with a nitrogen-containing binucleophile.

One of the most fundamental and widely used methods for synthesizing 2-aminopyrimidine-4,6-diones involves the cyclocondensation of guanidine (B92328) with a malonic acid derivative. organic-chemistry.org This reaction provides a direct route to the 2-amino-4,6(1H,5H)-pyrimidinedione core, which is the immediate precursor scaffold to the target compound.

The general reaction involves treating guanidine, often as a hydrochloride or carbonate salt, with a malonic ester, such as dimethyl malonate or diethyl malonate, in the presence of a base like sodium ethoxide or sodium methoxide. researchgate.net The base deprotonates the guanidine and facilitates the condensation cascade, leading to the formation of the heterocyclic ring. Yields for this transformation are often high, making it a preferred method for accessing this core structure.

| Reactants | Base | Solvent | Conditions | Product | Yield | Reference |

| Guanidine hydrochloride, Diethyl malonate | Sodium ethoxide | Ethanol | Reflux | 2-Amino-4,6-dihydroxypyrimidine | High | researchgate.net |

| Guanidine hydrochloride, Dimethyl malonate | Sodium methoxide | Methanol | Reflux, 2-3h | 2-Amino-4,6-dihydroxypyrimidine | 85% | researchgate.net |

| Guanidine nitrate, Diethyl malonate | Sodium methoxide | Ethanol | 65°C, 6h | 2-Amino-4,6-dihydroxypyrimidine | 96% | researchgate.net |

This table is interactive and can be sorted by clicking on the column headers.

Substituted guanidines can also be employed in multicomponent reactions, such as the Biginelli reaction, to produce related dihydropyrimidine (B8664642) structures, demonstrating the versatility of guanidine-based condensations. nih.govnih.gov

While direct condensation with pre-formed isocyanates is a common strategy for other heterocyclic systems, the synthesis of the 4,6(1H,5H)-pyrimidinedione core more frequently employs urea (B33335) or its synthetic equivalents as the N-C-N building block. This approach, often referred to as the Remfry-Hull synthesis, involves the reaction of a malonic ester with formamide (B127407) and an alkali metal alkoxide at elevated temperatures. google.comunifiedpatents.com This method circumvents the direct use of guanidine and provides the unsubstituted pyrimidine-4,6-dione ring.

In a typical procedure, a malonic ester is added to a solution or suspension of an alkali metal alkoxide (e.g., sodium methoxide) in an alcohol, along with formamide. The reaction is heated, leading to cyclization and formation of the dihydroxypyrimidine salt, which is then neutralized to yield the final product. justia.com This method is particularly valuable for industrial-scale production due to the low cost of the starting materials. google.com

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex heterocyclic structures. The Biginelli reaction and its variations are prominent examples used for synthesizing dihydropyrimidinones and related structures. nih.gov Although the classic Biginelli reaction typically yields a dihydropyrimidinone with a single oxo group at C2 (or thione with thiourea), modifications of this reaction can be used to generate the pyrimidinedione scaffold.

These reactions involve the one-pot condensation of an aldehyde, a β-dicarbonyl compound (like a malonic ester), and a urea or guanidine derivative. nih.gov The reaction is typically catalyzed by an acid. This strategy allows for the rapid assembly of diverse pyrimidine (B1678525) derivatives from simple starting materials. For instance, the condensation of guanidine, an aldehyde, and a β-ketoester leads to 2-imino-3,4-dihydropyrimidines, which are structurally related to the target dione (B5365651). nih.gov

Specific Synthesis Routes for 4,6(1H,5H)-Pyrimidinedione, 2-piperidino- and its Piperidine-Substituted Derivatives

The synthesis of the specifically substituted 2-piperidino derivative is not typically achieved in a single step but requires a multi-step sequence involving functionalization of a pre-formed pyrimidine core.

A key strategy for introducing substituents onto the pyrimidine ring involves the conversion of the hydroxyl groups of the dione tautomer into better leaving groups, such as halides. The synthesis of 2,4,6-trichloropyrimidine (B138864) is a critical step in this process. This intermediate is commonly prepared by treating barbituric acid (which can be synthesized from urea and malonic acid) with a chlorinating agent like phosphorus oxychloride (POCl₃). chemicalbook.com

The resulting 2,4,6-trichloropyrimidine is a highly versatile intermediate. The three chlorine atoms exhibit different reactivities towards nucleophiles, allowing for regioselective substitution. Generally, the chlorine atoms at the C4 and C6 positions are more susceptible to nucleophilic attack than the chlorine at the C2 position due to greater activation by the ring nitrogen atoms. researchgate.net

The incorporation of the piperidino group onto the pyrimidine scaffold is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. Using 2,4,6-trichloropyrimidine as the substrate, a sequential substitution strategy can be employed.

Synthesis of 2,4,6-Trichloropyrimidine : As described above, this key intermediate is synthesized from barbituric acid and phosphorus oxychloride. chemicalbook.com

Regioselective Substitution : The reaction of 2,4,6-trichloropyrimidine with amines must be carefully controlled to achieve the desired regioselectivity. Reaction with one equivalent of piperidine (B6355638) under controlled conditions would likely lead to initial substitution at the more reactive C4 or C6 positions. researchgate.netnih.gov To achieve substitution at the C2 position, a strategy involving blocking groups or exploiting differential reactivity under various conditions may be necessary. For example, performing the reaction at higher temperatures can facilitate substitution at the less reactive C2 position after the C4 and C6 positions have reacted.

Hydrolysis : Once the 2-piperidino-4,6-dichloropyrimidine intermediate is formed, the final step is the hydrolysis of the remaining chloro groups at the C4 and C6 positions. This is typically accomplished by heating with an aqueous acid or base, which converts the chloro groups back to hydroxyls, yielding the final 4,6(1H,5H)-Pyrimidinedione, 2-piperidino- product.

An alternative, more direct conceptual route would involve the condensation of a 2-piperidino-substituted guanidine derivative with a malonic ester. While this approach is plausible, the synthesis and isolation of N,N-pentamethylene-N''-cyanoguanidine or similar precursors can be challenging, making the functionalization of a pre-existing pyrimidine ring a more common and practical approach in synthetic chemistry.

Optimization and Green Chemistry Approaches in Pyrimidinedione Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of pyrimidine derivatives to enhance sustainability, reduce waste, and improve safety. rasayanjournal.co.inresearchgate.net These approaches focus on financial feasibility, eco-friendliness, higher yields, and faster reaction rates. rasayanjournal.co.in Key strategies include the use of safer solvents, efficient catalysts, and innovative technologies like flow chemistry. rasayanjournal.co.ineurekaselect.com

The choice of solvent plays a critical role in the efficiency and environmental impact of chemical syntheses. In the synthesis of pyrimidinedione analogues, a move towards greener and more effective solvent systems is evident. Research has demonstrated that solvent-free, or solid-state, reactions can lead to high yields in very short reaction times. nih.gov For instance, the one-pot, three-component reaction of barbituric acid, an aromatic aldehyde, and urea or thiourea (B124793) can be performed under solvent-free conditions, yielding the desired product efficiently. nih.gov

In other cases, aqueous or mixed-solvent systems are employed to improve reaction outcomes and reduce reliance on hazardous organic solvents. researchgate.net The use of magnetized deionized water has been reported as a green solvent for the synthesis of related pyrimidine derivatives, offering advantages such as simplicity, low cost, and high yields. researchgate.net The effect of different solvents on reaction yield and time is a key aspect of process optimization.

Below is a data table illustrating the impact of different solvent conditions on the synthesis of pyrimidinedione derivatives.

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Ethanol (EtOH) | Reflux | 120 | 70 | nih.gov |

| 2 | Water (H₂O) | Reflux | 180 | 65 | nih.gov |

| 3 | Methanol (MeOH) | Reflux | 150 | 75 | nih.gov |

| 4 | Acetonitrile (MeCN) | Reflux | 90 | 82 | nih.gov |

| 5 | Solvent-Free | 150 | 15 | 92 | nih.gov |

| 6 | H₂O/EtOH (2:3) | Reflux | 180 | High | researchgate.net |

This table is representative of trends discussed in the literature for related pyrimidinedione syntheses.

Catalysts are fundamental to green chemistry as they can increase reaction efficiency, reduce energy consumption, and minimize waste, thereby improving atom economy. rasayanjournal.co.in In pyrimidinedione synthesis, a variety of catalysts have been explored. Heterogeneous solid acid catalysts, such as sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO₃H), have proven effective in Biginelli-like reactions for synthesizing spiro-pyrimidinones. nih.gov These catalysts are often recyclable, adding to the sustainability of the process. nih.gov

Other catalytic systems include:

Ionic Liquids : These are considered "Green Solvents" and can also act as catalysts, offering minimal toxicity and biodegradability. rasayanjournal.co.inmdpi.com

Metal Catalysts : Lewis acids like Zinc Chloride (ZnCl₂) and Copper(II) triflate have been used to catalyze the multi-component synthesis of pyrimidine derivatives. mdpi.comvapourtec.com

Biocatalysts : β-cyclodextrin has been used as a recyclable, non-toxic, and readily available catalyst for pyrimidine synthesis in aqueous media. mdpi.com

The use of these catalysts not only accelerates reaction rates but also often allows for milder reaction conditions and higher selectivity, contributing to more sustainable synthetic routes. researchgate.netmdpi.com

Flow chemistry, or continuous flow processing, is a modern approach to chemical synthesis that offers significant advantages over traditional batch methods, particularly for scalability, safety, and efficiency. mdpi.com Reactions are performed in a continuously flowing stream within a reactor, allowing for precise control over parameters like temperature, pressure, and reaction time. mdpi.com This technology is particularly well-suited for synthesizing heterocyclic compounds like pyrimidinones. sci-hub.senih.gov

Key advantages of flow chemistry in this context include:

Enhanced Safety : Small reactor volumes allow for better management of exothermic reactions and the safe handling of hazardous reagents. mdpi.comnih.gov

Improved Yield and Purity : Precise control over reaction conditions often leads to higher conversions, fewer byproducts, and greater reproducibility compared to batch synthesis. researchgate.net

Scalability : Transitioning from laboratory-scale synthesis to industrial production is more straightforward and efficient with flow reactors. mdpi.com

For example, the Gould-Jacobs reaction, which is used to synthesize fused pyrimidinone derivatives, benefits from the high temperatures and pressures achievable in a continuous flow reactor, leading to accelerated transformations and facile work-up. sci-hub.se Similarly, retro-Diels-Alder reactions to produce pyrimidinone scaffolds have been shown to give considerably higher yields in a flow format compared to conventional microwave-assisted batch synthesis. researchgate.net

Derivatization Strategies for Structural Diversity

Creating a library of analogues of a core molecule like 4,6(1H,5H)-Pyrimidinedione, 2-piperidino- is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov Derivatization strategies focus on modifying specific parts of the molecule, namely the pyrimidinedione ring and the piperidino side chain, to generate structural diversity.

The pyrimidinedione ring offers several positions for substitution, allowing for the introduction of a wide array of functional groups. Multi-component reactions are a powerful tool for building substituted pyrimidinedione cores in a single step. researchgate.net For instance, the three-component reaction between barbituric acid (a pyrimidinedione precursor), various aromatic aldehydes, and malononitrile (B47326) can yield diverse pyrano[2,3-d]pyrimidine diones. nih.gov

Common derivatization reactions include:

Condensation Reactions : The active methylene (B1212753) group in the pyrimidinedione ring can undergo Knoevenagel condensation with aldehydes and ketones.

Alkylation and Acylation : The nitrogen atoms of the pyrimidinedione ring can be alkylated or acylated to introduce different substituents.

Cyclocondensation : The pyrimidinedione core can be built from acyclic precursors, incorporating diversity from the start. For example, reacting chalcones with urea or thiourea is a common method to synthesize dihydropyrimidinones and their thio-analogues. ijper.orgjuniperpublishers.com

These strategies allow for the systematic modification of the pyrimidinedione scaffold to explore its chemical space and optimize its properties.

The 2-piperidino substituent also provides an opportunity for derivatization to modulate the compound's properties. The development of methods for synthesizing substituted piperidines is a significant area of modern organic chemistry. nih.gov Modifications can be made to the piperidine ring before its attachment to the pyrimidine core or, in some cases, post-synthesis.

Strategies for modifying the piperidino side chain include:

Synthesis from Substituted Piperidines : The most straightforward approach is to use a pre-functionalized piperidine derivative in the initial synthesis of the 2-piperidino-pyrimidinedione. This allows for the introduction of a wide variety of substituents at different positions on the piperidine ring.

Intramolecular Cyclization : Advanced methods like intramolecular radical-mediated amine cyclization can be used to construct complex piperidine rings that can then be incorporated. nih.gov

Functional Group Transformation : If the piperidino side chain already contains a functional group (e.g., an ester or a ketone), this group can be further modified. For example, an ester could be hydrolyzed to a carboxylic acid and then converted to an amide.

By combining substitutions on the pyrimidinedione ring with modifications of the piperidino side chain, a vast library of structurally diverse analogues can be generated for further investigation.

Design of Fused Heterocyclic Systems Containing the Pyrimidinedione Core

The construction of fused heterocyclic systems incorporating a pyrimidinedione nucleus is a significant area of research in medicinal and organic chemistry. derpharmachemica.com The fusion of an additional ring to the pyrimidinedione core can substantially alter the molecule's physical, chemical, and biological properties, leading to the development of novel compounds with unique characteristics. derpharmachemica.com Synthetic strategies often utilize the inherent reactivity of the pyrimidinedione ring, employing its nitrogen atoms and functional groups as handles for cyclization reactions. While methodologies directly employing 2-piperidino-4,6(1H,5H)-pyrimidinedione are specific, the design principles can be effectively illustrated by examining reactions of structurally analogous precursors, such as 2-aminopyrimidine-4,6-diols (the tautomeric form), 6-aminouracils, and pyrimidine-2-thiones. These approaches typically involve condensation and cyclization reactions with bifunctional reagents to build new heterocyclic rings, such as pyrazole (B372694), thiazole, or pyridine (B92270), onto the pyrimidine framework.

A common strategy involves the reaction of a substituted pyrimidine with a reagent that can react at two positions on the pyrimidine ring or at one position on the ring and a substituent. For instance, aminopyrimidine derivatives are key precursors for synthesizing fused systems like pyrazolo[1,5-a]pyrimidines. nih.govias.ac.in Similarly, pyrimidine-2-thiones are widely used starting materials for building thiazolo[3,2-a]pyrimidine scaffolds. researchgate.net The following sections detail prominent synthetic designs for creating fused heterocycles based on the pyrimidinedione core.

Synthesis of Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a purine (B94841) analogue that has attracted considerable attention. ias.ac.in The synthesis of this fused system often involves the cyclocondensation of a 3-aminopyrazole (B16455) derivative with a 1,3-dielectrophile or, alternatively, the reaction of a 2-aminopyrimidine (B69317) with a reagent that constructs the pyrazole ring.

A prevalent method starts with 5-aminopyrazole precursors which are reacted with various β-dicarbonyl compounds or their equivalents. For instance, the reaction of 5-aminopyrazoles with reagents like sodium 3-oxoprop-1-en-1-olates can lead to the regioselective formation of pyrazolo[1,5-a]pyrimidines. researchgate.net The regioselectivity is often governed by the higher nucleophilicity of the exocyclic primary amino group compared to the endocyclic nitrogen atom of the pyrazole. researchgate.net

Another approach utilizes a pre-formed pyrimidine ring. While not starting from a pyrimidinedione directly, the principles of cyclization are relevant. For example, 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (B148156) can be used as a versatile substrate to synthesize various annulated heterocycles. ias.ac.in These established routes provide a blueprint for designing syntheses starting from 2-piperidino-4,6(1H,5H)-pyrimidinedione, which could potentially be converted to a more reactive intermediate, such as a 2-amino-4,6-dichloropyrimidine, to facilitate subsequent cyclization reactions. nih.govmdpi.com

Table 1: Examples of Reagents for Pyrazolo[1,5-a]pyrimidine Synthesis

| Starting Material Type | Reagent Example | Fused System Formed | Reference |

|---|---|---|---|

| 5-Aminopyrazole | Sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate | Pyrazolo[1,5-a]pyrimidine | researchgate.net |

| 5-Aminopyrazole | (E)-5,7-dimethyl-6-(phenyldiazenyl) derivative | (E)-5,7-dimethyl-2-(phenylamino)-6-(phenyldiazenyl)pyrazolo-[1,5- a]pyrimidine | nih.gov |

| 7-Hydrazinyl-pyrazolo[1,5-a]pyrimidine | Isatin / Phthalic anhydride | Dioxopyrrolidindolinylamino-pyrazolo-pyrimidines / Dioxoisoindolin-pyrazolo-pyrimidines | ias.ac.in |

Synthesis of Thiazolo[3,2-a]pyrimidines

The thiazolo[3,2-a]pyrimidine framework is another important fused heterocyclic system. A primary synthetic route involves the reaction of pyrimidine-2-thione derivatives with α-halocarbonyl compounds or other bifunctional reagents. researchgate.net This reaction typically proceeds via initial S-alkylation of the thiouracil moiety, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic system.

For example, 3,4-dihydropyrimidin-2(1H)-thiones, which can be prepared through the Biginelli reaction, are common precursors. researchgate.netnih.gov These compounds react with reagents like chloroacetic acid or substituted 2-bromo-1-phenylethanones in the presence of a base and a dehydrating agent (like acetic anhydride) to form the thiazolo[3,2-a]pyrimidinone ring. researchgate.netrsc.org

A one-pot reaction has been developed for the regioselective synthesis of 2-arylidene thiazolo[3,2-a]pyrimidines starting from 6-ethylthiouracil (a pyrimidine-2-thione derivative), bromoacetic acid, an aldehyde, and cyclizing agents. rsc.org This convergent approach highlights the efficiency of building complexity from simple pyrimidine precursors. Although these examples start with a thione, they establish a key principle for functionalizing the C2-position of the pyrimidine ring and subsequent cyclization, a strategy that could be adapted for precursors like 2-piperidino-4,6(1H,5H)-pyrimidinedione by first converting the piperidino group into a suitable leaving group or by modifying the core to a thione.

Table 2: Synthetic Methodologies for Thiazolo[3,2-a]pyrimidines

| Pyrimidine Precursor | Key Reagents | Fused Product Type | Reference |

|---|---|---|---|

| Pyrimidine-2-thione | Substituted 2-bromo-1-phenylethanone | 5H-thiazolo[3,2-a]pyrimidine | researchgate.net |

| 6-Ethylthiouracil | Bromoacetic acid, Aldehyde, Acetic anhydride | 2-Arylidene thiazolo[3,2-a]pyrimidine | rsc.org |

Synthesis of Pyrido[2,3-d]pyrimidines

The synthesis of pyridopyrimidines often utilizes the reactivity of 6-aminouracil (B15529) derivatives, which are structurally related to the target pyrimidinedione core. A well-established method is the multicomponent reaction involving an aldehyde, a CH-acid like malononitrile or ethyl acetoacetate, and a 6-aminouracil derivative.

For instance, a three-component one-pot cyclocondensation reaction of barbituric acid (a pyrimidinedione), aromatic aldehydes, and 6-aminouracils can produce pyrido[2,3-d:6,5-d']dipyrimidines. derpharmachemica.com This reaction builds the pyridine ring by forming two new carbon-carbon bonds and a carbon-nitrogen bond, effectively fusing the new ring between two pyrimidine units. Various catalysts, including nano-catalysts or acids like p-toluenesulfonic acid (p-TSA), have been employed to improve reaction rates and yields. nih.gov The reaction demonstrates how the C5 and C6 positions of the uracil (B121893) ring can be engaged in annulation reactions. This strategy could be envisioned for 2-piperidino-4,6(1H,5H)-pyrimidinedione, where the C5 position could be activated for condensation with an aldehyde and a suitable active methylene compound.

Table 3: Conditions for Pyrido[2,3-d]pyrimidine (B1209978) Synthesis

| Pyrimidine Precursor | Key Reagents | Catalyst/Conditions | Fused System | Reference |

|---|---|---|---|---|

| 6-Aminouracil | Aryl aldehydes | SBA-15-SO3H, Solvent-free | Pyrido[2,3-d]pyrimidine | nih.gov |

| Barbituric acid, 6-Aminouracil | Aromatic aldehydes | One-pot cyclocondensation | Pyrido[2,3-d:6,5-d']dipyrimidine | derpharmachemica.com |

| 6-Amino-2-thiouracil | Aryl aldehydes | HAp-encapsulated-γ-Fe2O3, DMF, 110 °C | Dithioxopyridodipyrimidine-dione | nih.gov |

Structure Activity Relationship Sar Analysis of 4,6 1h,5h Pyrimidinedione, 2 Piperidino Derivatives

Systematic Exploration of Substituent Effects on Biological Efficacy

The biological profile of pyrimidine (B1678525) derivatives is intricately linked to the electronic and steric properties of their substituents. Modifications at different positions of the pyrimidine ring can alter the molecule's interaction with biological targets, thereby modulating its efficacy.

Impact of Substituents at the 2-Position

The 2-position of the pyrimidine ring is a common site for substitution, and alterations at this position can have a profound effect on biological activity. In related 2-aminopyrimidine (B69317) series, the amino group is a key feature. For instance, in a series of 2-amino-4,6-diarylpyrimidine derivatives studied as potential inhibitors for chronic myeloid leukemia, the presence and nature of substituents on the aryl rings attached at the 4- and 6-positions were crucial for activity, while the 2-amino group was a constant feature, suggesting its importance for interaction with the target, ABL1 kinase. nih.gov

In other classes of pyrimidines, replacing a simple amino group with more complex moieties like substituted anilino or benzylamino groups has been explored. These modifications can lead to changes in potency and target selectivity. juniperpublishers.com For the 2-piperidino group in the title compound, potential modifications could include:

Substitution on the piperidine (B6355638) ring: Introducing functional groups (e.g., hydroxyl, alkyl, aryl) at various positions of the piperidine ring could explore new binding interactions and affect the compound's physicochemical properties, such as solubility and lipophilicity.

Replacement of the piperidine ring: Substituting the piperidino moiety with other cyclic amines (e.g., pyrrolidine, morpholine, piperazine) or acyclic amines could help determine the optimal ring size and heteroatom composition for activity. Studies on related heterocyclic systems have shown that such modifications can significantly impact biological outcomes. juniperpublishers.com

The following table summarizes hypothetical modifications at the 2-position and their potential impact on activity based on general principles observed in related pyrimidine series.

| Modification | Rationale | Potential Impact |

| Introduction of polar groups (e.g., -OH, -COOH) on the piperidine ring | Enhance solubility and potential for new hydrogen bonding interactions. | Altered pharmacokinetic profile; potentially increased or decreased binding affinity depending on the target's active site. |

| Introduction of non-polar groups (e.g., -CH3, -Ph) on the piperidine ring | Increase lipophilicity and explore hydrophobic pockets in the target's active site. | Enhanced cell permeability; potentially stronger binding through hydrophobic interactions. |

| Replacement with smaller (pyrrolidino) or larger (azepano) rings | Probe the steric tolerance of the binding pocket. | May increase or decrease binding affinity depending on the optimal fit within the receptor. |

| Replacement with other hetero-cyclic rings (e.g., morpholino, piperazino) | Introduce additional heteroatoms for potential hydrogen bonding and alter the overall electronic properties. | Could lead to new interactions with the target and modified solubility and metabolic stability. |

Influence of Modifications on the Pyrimidinedione Ring System

The pyrimidinedione core is a crucial scaffold found in many biologically active compounds, including barbiturates and antiviral agents. mdpi.com Modifications to this ring system can significantly alter the electronic distribution, conformation, and hydrogen bonding capabilities of the molecule.

Substitution at the 5-position: The 5-position of the pyrimidinedione ring is often a target for modification. Introduction of various substituents, such as aryl ethylidene groups, has been shown to be a key determinant of cytotoxicity in aminopyrimidine-2,4-dione series. nih.gov For example, compounds with unsubstituted phenyl or methoxy-substituted phenyl groups at this position showed high cytotoxic activity against cancer cell lines. nih.gov

Substitution on Ring Nitrogens (N1, N5): Alkylation or arylation at the nitrogen atoms of the pyrimidinedione ring can influence the molecule's hydrogen-bonding capacity and lipophilicity. In a series of pyrimidinone-containing thiazolidinediones, the substituent on the pyrimidinone nitrogen was part of a linker connecting to another pharmacophoric group, and its nature was critical for biological activity. nih.gov

Ring Fusion: Fusing the pyrimidinedione ring with other heterocyclic or carbocyclic systems is a common strategy to create more rigid and structurally diverse analogs. Pyrimido[1,6-a]pyrimidine scaffolds, for example, have been investigated for a wide range of biological activities, including anticancer and antimicrobial effects. nih.gov

The table below outlines potential modifications to the pyrimidinedione ring and their expected consequences based on studies of similar scaffolds.

| Modification | Rationale | Potential Impact |

| Introduction of alkyl or aryl substituents at the 5-position | To explore hydrophobic interactions and steric effects within the binding site. | Can significantly enhance or decrease biological activity depending on the nature and size of the substituent. nih.gov |

| N-alkylation or N-arylation at N1 or N5 | To modulate lipophilicity, metabolic stability, and hydrogen bonding patterns. | May alter target affinity and pharmacokinetic properties. nih.gov |

| Fusion with other rings (e.g., benzene, thiophene) | To create rigid analogs with defined conformations and explore extended binding sites. | Can lead to novel compounds with potentially enhanced potency and selectivity. nih.gov |

Role of the Piperidino Moiety in Ligand-Target Interactions

The piperidine ring is one of the most prevalent N-heterocycles in approved drugs and is known to play several roles in ligand-target interactions. researchgate.net

Hydrophobic Interactions: The saturated carbocyclic part of the piperidine ring can engage in favorable van der Waals and hydrophobic interactions with non-polar residues in a protein's binding pocket.

Basic Center: The nitrogen atom of the piperidine ring is basic and can be protonated at physiological pH. This positive charge can form crucial ionic interactions or salt bridges with acidic residues (e.g., aspartate, glutamate) in the target protein.

Conformational Anchor: The piperidine ring typically adopts a stable chair conformation, which can help to orient its substituents in a defined spatial arrangement, thus pre-organizing the ligand for optimal binding to its target.

Linker/Scaffold: The piperidine ring can serve as a rigid linker to connect different pharmacophoric elements of a molecule, holding them in the correct orientation for simultaneous interaction with different parts of the binding site.

In many bioactive molecules, the piperidine moiety is a fundamental part of the structure, and its replacement often leads to a significant loss of activity. researchgate.net Molecular docking studies on various piperidine-containing ligands have frequently shown the piperidine nitrogen forming key hydrogen bonds or ionic interactions, while the ring itself sits (B43327) within a hydrophobic pocket.

Identification of Key Pharmacophoric Features for Desired Biological Profiles

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. Based on the SAR analysis of related pyrimidine derivatives, a hypothetical pharmacophore model for 4,6(1H,5H)-Pyrimidinedione, 2-piperidino- analogs can be proposed.

Key potential pharmacophoric features include:

Hydrogen Bond Acceptors (HBA): The two carbonyl oxygens at positions 4 and 6 of the pyrimidinedione ring are strong hydrogen bond acceptors. The nitrogen atoms within the pyrimidine ring can also act as HBAs.

Hydrogen Bond Donors (HBD): The N-H groups at positions 1 and 5 of the pyrimidinedione ring are potential hydrogen bond donors.

Hydrophobic/Aromatic Features (HY/AR): Aryl substituents, often found to be beneficial at various positions in related analogs, would constitute hydrophobic or aromatic features. nih.govnih.gov The piperidine ring itself provides a significant hydrophobic feature.

Positive Ionizable Feature (PI): The basic nitrogen of the piperidino group can be protonated, serving as a positive ionizable feature capable of forming ionic bonds.

A representative pharmacophore model based on related structures might include a combination of these features, such as one or two HBAs from the carbonyls, an HBD from the ring NH, a hydrophobic group from the piperidine ring, and a positive ionizable center at the piperidine nitrogen. nih.govnih.govnih.gov

Computational Chemistry and Molecular Modeling in Pyrimidinedione Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is crucial for understanding drug-receptor interactions, binding affinity, and the orientation of drug molecules at the target site. researchgate.net In the context of pyrimidinedione research, docking simulations are widely used to screen for potential biological targets and to elucidate the structural basis of ligand activity.

Molecular docking studies have been instrumental in clarifying how pyrimidinedione derivatives interact with biological targets. These simulations can predict the binding energy and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

For instance, docking studies on a series of pyrimidine (B1678525) derivatives with the human cyclin-dependent kinase-2 (CDK2) protein (PDB ID: 1HCK) revealed binding energies ranging from -7.4 to -7.9 kcal/mol. nih.gov The analysis showed that substituents on the phenyl ring significantly influence the binding affinity, with fluoro and hydroxy groups contributing to more potent interactions. nih.gov The pyrimidine core often engages in crucial hydrogen bonding and pi-stacking interactions with amino acid residues in the active site of target proteins. researchgate.net In one study, derivatives were shown to form favorable hydrogen bonds through the amine group on the pyrimidine moiety, alongside pi-anion and pi-alkyl interactions. researchgate.net

Table 1: Example Docking Scores of Substituted Pyrimidine Derivatives against CDK2

| Compound ID | Substitution at Phenyl Ring | Binding Energy (kcal/mol) |

|---|---|---|

| 4a | H | -7.7 |

| 4b | 4-OH | -7.4 |

| 4c | 4-Cl | -7.9 |

| 4h | 4-F | -7.5 |

Data sourced from studies on pyrimidine derivatives docked against the 1HCK receptor. nih.gov

These detailed interaction maps provide a rationale for the observed biological activity and guide the design of new analogues with improved affinity and selectivity.

In silico tools are increasingly used to predict the potential biological targets of novel compounds. By comparing the structure of a query molecule to databases of known active compounds, these methods can generate a list of probable protein targets.

Web-based tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) have been employed to analyze new piperidine (B6355638) derivatives. clinmedkaz.orgclinmedkaz.org Such analyses predict that these compounds can affect a wide range of biological targets, including enzymes, receptors, transport systems, and ion channels. clinmedkaz.org This predictive power allows researchers to identify potential therapeutic applications for new chemical entities early in the research process. For pyrimidine and piperidine-containing structures, predicted activities often include potential treatments for cancer and central nervous system diseases, as well as antimicrobial or antiarrhythmic effects. clinmedkaz.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and binding stability of a ligand-receptor complex over time. researchgate.netmdpi.com These simulations are critical for validating docking poses and understanding the flexibility of both the ligand and the target protein. mdpi.comrsc.org

MD simulations performed on pyrimidine derivatives complexed with their targets have been used to confirm the stability of the binding mode predicted by docking. mdpi.com Analysis of the simulation trajectory can reveal the persistence of key hydrogen bonds and other interactions throughout the simulation period, indicating a stable complex. researchgate.netmdpi.com For example, a 100 ns MD simulation can be used to assess structural stability, compactness, and the consistency of binding interactions. researchgate.net These studies offer deeper insights into how the ligand maintains its interaction with crucial amino acid residues within the binding pocket, reinforcing the predictions made by static docking models. rsc.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. ijcce.ac.irdoaj.org DFT calculations are employed to determine various molecular properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wjarr.comijcce.ac.ir

The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. wjarr.com For pyrimidine derivatives, DFT calculations have shown energy gaps ranging from 3.63 eV to 3.88 eV, indicating they are reactive molecules. wjarr.com These calculations also help in understanding the distribution of electron density and identifying sites prone to electrophilic or nucleophilic attack through the generation of Molecular Electrostatic Potential (MEP) maps. ijcce.ac.irdoaj.org

Table 2: Quantum Chemical Descriptors for Pyrimidine Derivatives from DFT Studies

| Parameter | Description | Typical Value Range |

|---|---|---|

| EHOMO | Highest Occupied Molecular Orbital Energy | -5.46 to -5.57 eV |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.59 to -1.94 eV |

| ΔE (Energy Gap) | ELUMO - EHOMO | 3.63 to 3.88 eV |

| η (Hardness) | Measure of resistance to charge transfer | 1.81 to 1.94 eV |

| σ (Softness) | Reciprocal of hardness, indicates reactivity | 0.51 to 0.55 eV-1 |

Data sourced from DFT studies on various pyrimidine derivatives. wjarr.com

These theoretical calculations provide fundamental insights into the intrinsic properties of pyrimidinedione compounds, which can be correlated with their biological activities. nih.govekb.eg

De Novo Drug Design and Virtual Screening Approaches

Computational chemistry also enables the discovery of novel compounds through virtual screening and de novo design. Virtual screening involves searching large databases of chemical compounds to identify molecules that are likely to bind to a specific biological target. nih.govnih.gov This approach has been successfully applied to scaffolds related to pyrimidinediones to discover new potential therapeutic agents. nih.govmdpi.com

In one approach, a library of pyrido[2,3-d]pyrimidine (B1209978) derivatives was designed and screened against human thymidylate synthase, leading to the identification of four promising ligands with better docking scores than the standard drug. nih.gov De novo design, on the other hand, involves generating novel molecular structures from scratch, often by piecing together molecular fragments within the constraints of a target's binding site. nih.gov For example, the 2-methylenebenzofuran-3(2H)-one scaffold was used as a molecular core to generate novel PIM1 kinase inhibitors, which were then optimized for inhibitory activity and drug-like properties. nih.gov These strategies, guided by the structural information of the target, can lead to the design of highly potent and selective inhibitors based on the pyrimidinedione framework. rsc.org

Advanced Spectroscopic and Spectrometric Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom. For "4,6(1H,5H)-Pyrimidinedione, 2-piperidino-", both ¹H and ¹³C NMR would be essential for confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the protons of the pyrimidinedione ring and the piperidino substituent. The protons on the piperidine (B6355638) ring typically appear as multiplets in the upfield region, generally between δ 1.5 and 2.8 ppm. chemicalbook.com The protons alpha to the nitrogen atom would be the most deshielded. The methylene (B1212753) protons at the 5-position of the pyrimidinedione ring would likely appear as a singlet, while the N-H protons of the pyrimidinedione ring would present as broad singlets that are exchangeable with D₂O. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with signals for each unique carbon atom in the molecule. The carbonyl carbons (C4 and C6) of the pyrimidinedione ring are expected to resonate at the most downfield chemical shifts, typically in the range of δ 160-180 ppm. The carbon atom at the 2-position, attached to the piperidino nitrogen, would also be significantly deshielded. The carbons of the piperidine ring would appear in the aliphatic region of the spectrum.

Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Piperidine Hα | ~2.8 | Multiplet |

| Piperidine Hβ, Hγ | 1.5 - 1.7 | Multiplet |

| Pyrimidinedione C5-H₂ | ~3.0 - 3.5 | Singlet |

Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C4, C6 (C=O) | 160 - 180 |

| C2 | ~155 |

| C5 | ~40 |

| Piperidine Cα | ~45 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information allows for the determination of a molecule's exact molecular weight and can provide structural information through the analysis of its fragmentation patterns.

For "4,6(1H,5H)-Pyrimidinedione, 2-piperidino-", the molecular ion peak [M]⁺ would confirm the compound's molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern in the mass spectrum would be characteristic of the pyrimidinedione and piperidine moieties. Common fragmentation pathways for pyrimidine (B1678525) derivatives often involve the cleavage of the ring system. iosrjournals.org The piperidino substituent could also undergo fragmentation, leading to the loss of ethylene (B1197577) or other small neutral molecules.

Expected Mass Spectrometry Data

| Analysis | Expected Result |

|---|---|

| Molecular Formula | C₉H₁₃N₃O₂ |

| Molecular Weight | 195.22 g/mol |

| Molecular Ion Peak (m/z) | 195 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "4,6(1H,5H)-Pyrimidinedione, 2-piperidino-" would be expected to show characteristic absorption bands for its key functional groups.

The most prominent peaks would likely be the C=O stretching vibrations from the dione (B5365651) functionality, which are typically strong and appear in the region of 1650-1750 cm⁻¹. nih.gov The N-H stretching vibrations of the pyrimidinedione ring would be observed as broad bands in the range of 3100-3300 cm⁻¹. The C-N stretching vibrations from the piperidino group would also be present.

Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3100 - 3300 | Medium, Broad |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to Strong |

| C=O Stretch | 1650 - 1750 | Strong |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is a technique that can determine the three-dimensional arrangement of atoms within a crystal. If a suitable single crystal of "4,6(1H,5H)-Pyrimidinedione, 2-piperidino-" could be grown, this method would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.

Based on studies of similar structures, such as 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, it is expected that the piperidine ring would adopt a chair conformation. nih.gov The dihedral angle between the pyrimidine and piperidine rings would be a key conformational parameter. The crystal packing would likely be influenced by hydrogen bonding involving the N-H groups of the pyrimidinedione ring.

Expected Crystallographic Parameters (Hypothetical)

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Piperidine Ring Conformation | Chair |

Future Directions and Translational Research Potential Preclinical Focus

Development of Novel 4,6(1H,5H)-Pyrimidinedione, 2-piperidino- Based Scaffolds

The development of novel chemical entities based on the 4,6(1H,5H)-Pyrimidinedione, 2-piperidino- scaffold is a key area of future research. This involves the strategic design and synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties. Techniques such as scaffold hopping and bioisosteric replacement are being employed to create structurally diverse libraries of compounds for screening. nih.govresearchgate.net The goal is to identify next-generation analogs with enhanced therapeutic profiles.

One approach involves the hybridization of the pyrimidinedione core with other pharmacologically active moieties to create hybrid molecules with dual or synergistic activities. nih.gov For instance, the incorporation of fragments known to interact with specific biological targets could lead to the development of compounds with novel mechanisms of action. The synthesis of a diverse range of piperidine (B6355638) derivatives, a key component of the title compound, has been an area of significant research, offering numerous possibilities for structural modification. mdpi.comnih.gov

| Scaffold Modification Strategy | Objective | Potential Outcome |

| Scaffold Hopping | To identify novel core structures with similar biological activity but different chemical properties. | Improved intellectual property position and potentially better ADME properties. |

| Bioisosteric Replacement | To replace a functional group with another that has similar physical and chemical properties. | Enhanced potency, selectivity, or metabolic stability. |

| Molecular Hybridization | To combine two or more pharmacophores into a single molecule. | Compounds with dual or synergistic biological activities. |

| Fragment-Based Drug Design | To build novel compounds from small molecular fragments that bind to the target. | Highly efficient and targeted drug discovery. |

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

A comprehensive understanding of the molecular mechanisms underlying the biological effects of 4,6(1H,5H)-Pyrimidinedione, 2-piperidino- is crucial for its further development. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to elucidate the complex biological processes modulated by this compound. nih.govnih.gov By combining these datasets, researchers can gain a holistic view of the cellular pathways and networks affected by the compound, leading to a deeper mechanistic understanding. nih.govresearchgate.net

This integrated approach can help in identifying novel biomarkers for predicting treatment response and for patient stratification in future clinical trials. researchgate.net For example, transcriptomic analysis can reveal changes in gene expression profiles, while proteomic and metabolomic studies can provide insights into the functional consequences of these changes. nih.gov

| Omics Data Type | Information Provided | Application in Research |

| Genomics | DNA sequence variations and mutations. | Identification of genetic factors influencing drug response. |

| Transcriptomics | Gene expression levels (RNA). | Understanding the effect of the compound on gene regulation. |

| Proteomics | Protein expression levels and modifications. | Elucidating the downstream effects on cellular signaling pathways. |

| Metabolomics | Levels of small molecule metabolites. | Assessing the impact on cellular metabolism and identifying biomarkers of drug activity. |

Refinement of Preclinical Efficacy and Selectivity Studies

Future preclinical studies will focus on the rigorous evaluation of the efficacy and selectivity of novel 4,6(1H,5H)-Pyrimidinedione, 2-piperidino- derivatives in relevant disease models. This includes the use of advanced in vitro and in vivo models that more accurately mimic human physiology and disease states. For instance, three-dimensional (3D) cell cultures and patient-derived xenograft (PDX) models can provide more predictive data on compound efficacy than traditional two-dimensional (2D) cell cultures.

A critical aspect of these studies is the comprehensive assessment of compound selectivity. nih.gov This involves screening against a broad panel of related and unrelated biological targets to identify any potential off-target effects. nih.gov High selectivity is a key determinant of a favorable safety profile for a drug candidate.

| Preclinical Model | Advantages | Application |

| 3D Cell Cultures | More accurately mimic the in vivo cellular environment. | Evaluation of compound efficacy and toxicity in a more physiological context. |

| Patient-Derived Xenografts (PDX) | Preserve the heterogeneity of the original tumor. | Assessment of anti-cancer activity in a model that reflects the patient's tumor. |

| Humanized Mouse Models | Contain functional human genes, cells, or tissues. | Studying the interaction of the compound with the human immune system. |

Exploration of Prodrug Strategies and Delivery Systems (Preclinical)

To overcome potential limitations in the physicochemical and pharmacokinetic properties of 4,6(1H,5H)-Pyrimidinedione, 2-piperidino- and its analogs, the exploration of prodrug strategies and advanced drug delivery systems is a promising avenue of research. acs.org Prodrugs are inactive derivatives that are converted to the active drug in the body, which can improve oral bioavailability, enhance tissue targeting, and prolong the duration of action. nih.govbaranlab.org

Various prodrug approaches can be considered, such as ester, carbonate, or carbamate (B1207046) linkages to modify the parent molecule. baranlab.org Additionally, nano-delivery systems, including liposomes, nanoparticles, and micelles, can be employed to improve the solubility, stability, and targeted delivery of these compounds. nih.govnih.gov These strategies can help to maximize the therapeutic potential while minimizing potential side effects. researchgate.net

| Delivery System | Description | Potential Benefits |

| Liposomes | Vesicles composed of a lipid bilayer. | Improved solubility and reduced toxicity of encapsulated drugs. |

| Polymeric Nanoparticles | Solid colloidal particles made from polymers. | Controlled release and targeted delivery to specific tissues. |

| Micelles | Self-assembling colloidal particles with a hydrophobic core and a hydrophilic shell. | Enhanced solubility of poorly water-soluble drugs. |

| Drug-Polymer Conjugates | Covalent attachment of the drug to a polymer backbone. | Prolonged circulation time and passive targeting to tumors (EPR effect). |

Collaborative Research Initiatives in Pyrimidinedione Medicinal Chemistry

Advancing the field of pyrimidinedione medicinal chemistry will be greatly facilitated by collaborative research initiatives. These collaborations can bring together researchers from academia, industry, and government agencies with diverse expertise in areas such as medicinal chemistry, pharmacology, toxicology, and clinical research. Such partnerships can accelerate the pace of drug discovery and development by fostering the sharing of knowledge, resources, and technologies.

Special journal issues and focused conferences dedicated to pyrimidine (B1678525) and purine (B94841) derivatives in medicinal chemistry can serve as platforms for disseminating new findings and fostering collaborations. mdpi.com These initiatives can help to build a strong research community and drive innovation in the field.

Q & A

Q. What are the recommended synthetic routes for 2-piperidino-4,6(1H,5H)-pyrimidinedione?

A one-step synthesis approach using catalytic p-toluenesulfonic acid has been demonstrated for structurally related pyrimidinone derivatives. This method involves condensation of precursors like 4-hydroxy-coumarin, aldehyde derivatives, and thiourea under mild conditions . Optimization of reaction time, temperature, and stoichiometry is critical to minimize side products.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural confirmation typically employs a combination of 1H/13C NMR (to identify NH protons, piperidine ring signals, and carbonyl groups), IR spectroscopy (for lactam C=O stretches ~1650–1700 cm⁻¹), and elemental analysis (to validate molecular formula). For crystalline derivatives, X-ray diffraction provides unambiguous confirmation of stereochemistry and hydrogen-bonding patterns .

Q. What safety protocols should be followed when handling 2-piperidino-4,6(1H,5H)-pyrimidinedione?

Refer to safety data sheets (SDS) for related piperidinone derivatives:

Q. What solvent systems are suitable for purification and crystallization?

Polar aprotic solvents (e.g., DMF, DMSO) or ethanol/water mixtures are often used for recrystallization. Chromatography with silica gel and ethyl acetate/hexane gradients (3:1 to 1:1) effectively separates impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound?

Discrepancies in reactivity (e.g., unexpected byproducts) may arise from tautomerism in the pyrimidinedione ring or steric effects from the piperidine substituent. Variable-temperature NMR and DFT calculations can elucidate tautomeric equilibria, while Hammett studies correlate electronic effects with reaction outcomes .

Q. What computational methods are suitable for studying its electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts frontier molecular orbitals, charge distribution, and nucleophilic/electrophilic sites. Molecular docking or QSAR models may further explore bioactivity potential if pharmacological data are available .

Q. How does the piperidine substituent influence the compound’s physicochemical properties?

The piperidine ring enhances solubility in polar solvents via hydrogen bonding and modulates pKa values of adjacent NH groups. pH-dependent UV-Vis spectroscopy and potentiometric titration quantify these effects. Comparative studies with non-piperidine analogs (e.g., methyl or phenyl derivatives) highlight substituent-specific trends .

Q. Are there known biological activities for related pyrimidinedione derivatives?

Structurally similar compounds exhibit antimicrobial and antitumor activity. For example, chromeno-pyrimidine derivatives with piperidine moieties show promise in computational drug-likeness studies (e.g., Lipinski’s Rule compliance, oral bioavailability >80%). In vitro assays (e.g., MIC against S. aureus) and molecular dynamics simulations are recommended for activity validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.